Acetic acid, 2,2'-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester
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Overview
Description
Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester is a complex organic compound with the molecular formula C27H32O11 and a molecular weight of 532.5364 . This compound is characterized by its intricate structure, which includes multiple ester and ether linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and etherification reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, ethanol, and various catalysts to facilitate the formation of ester and ether bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in specific ratios and heated to promote the reaction. The use of industrial catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is carefully monitored to maintain the desired reaction temperature and pressure, ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new ester or ether derivatives .
Scientific Research Applications
Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester and ether groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, dimethyl ester
- Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, dipropyl ester
Uniqueness
Compared to similar compounds, acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester is unique due to its specific ester and ether linkages, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
112489-28-8 |
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Molecular Formula |
C27H32O11 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
ethyl 2-[2-acetyl-3-[3-[2-acetyl-3-(2-ethoxy-2-oxoethoxy)phenoxy]-2-hydroxypropoxy]phenoxy]acetate |
InChI |
InChI=1S/C27H32O11/c1-5-33-24(31)15-37-22-11-7-9-20(26(22)17(3)28)35-13-19(30)14-36-21-10-8-12-23(27(21)18(4)29)38-16-25(32)34-6-2/h7-12,19,30H,5-6,13-16H2,1-4H3 |
InChI Key |
YNUYHAQQEQKBKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1C(=O)C)OCC(COC2=C(C(=CC=C2)OCC(=O)OCC)C(=O)C)O |
Origin of Product |
United States |
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